Hexanethioic acid, 2-hydroxy-, S-methyl ester
Description
Hexanethioic acid, 2-hydroxy-, S-methyl ester is an organic compound with the molecular formula C7H14OS. It is also known by other names such as methanethiol caproate, methylthiohexanoate, S-methyl hexanethioate, and S-methyl thiohexanoate . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester.
Properties
CAS No. |
61603-70-1 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
S-methyl 2-hydroxyhexanethioate |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
SPRKAAXVVWRQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)SC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of hexanethioic acid, 2-hydroxy-, S-methyl ester typically involves the esterification of hexanethioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Hexanethioic acid, 2-hydroxy-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Scientific Research Applications
Hexanethioic acid, 2-hydroxy-, S-methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters.
Biology: This compound is studied for its potential role in biological systems, including enzyme-catalyzed reactions involving thioesters.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Mechanism of Action
The mechanism of action of hexanethioic acid, 2-hydroxy-, S-methyl ester involves its interaction with various molecular targets. In biological systems, thioesters are known to participate in acyl transfer reactions, which are crucial in metabolic pathways. The sulfur atom in the thioester group can act as a nucleophile, facilitating the transfer of acyl groups to other molecules .
Comparison with Similar Compounds
Hexanethioic acid, 2-hydroxy-, S-methyl ester can be compared with other similar compounds such as:
Hexanoic acid, 2-hydroxy-, methyl ester: This compound has a similar structure but lacks the sulfur atom, making it an ester rather than a thioester.
Hexadecanoic acid, 2-hydroxy-, methyl ester: This compound has a longer carbon chain and is also an ester. The presence of the sulfur atom in this compound makes it unique, as it imparts different chemical reactivity and properties compared to its oxygen-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
